
tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate (TBFMPPC) is an organic compound that is used in a variety of scientific applications. TBFMPPC has been studied for its ability to act as a catalyst in organic synthesis, as a reagent for the synthesis of other compounds, and for its potential as a drug target. TBFMPPC is a versatile compound with a wide range of applications, from synthetic organic chemistry to drug discovery.
Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
A significant application of this compound is in the synthesis of complex molecules. For example, it has been utilized in the development of synthetic routes for Vandetanib, a therapeutic agent. The process involves various steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, showcasing the compound's versatility in facilitating the synthesis of pharmaceuticals with high yield and commercial value Mi, W. (2015). Fine Chemical Intermediates.
Role in Medicinal Chemistry
The structure of tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate, containing arylcycloalkylamine, is significant in medicinal chemistry. Arylcycloalkylamines and their arylalkyl substituents have been identified as key pharmacophoric groups in antipsychotic agents. Research indicates that such structures can improve the potency and selectivity of binding affinity at D2-like receptors, crucial for the development of therapeutic agents targeting psychiatric disorders Sikazwe, D., et al. (2009). Bioorganic & Medicinal Chemistry.
Environmental Science and Biodegradation
In the context of environmental science, compounds related to tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate, such as MTBE (Methyl tert-butyl ether) and its derivatives, have been extensively studied for their occurrence, fate, and biodegradation in the environment. Studies have shown that such compounds, widely used as fuel additives, pose environmental challenges due to their persistence and potential for water pollution. Research on the biodegradation pathways and the impact of microbial action on these compounds is crucial for developing strategies to mitigate their environmental impact Thornton, S., et al. (2020). Journal of hazardous materials.
Propiedades
IUPAC Name |
tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-13-5-6-14(15(19)11-13)18(12-20)7-9-21(10-8-18)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMWHLFIWBSHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

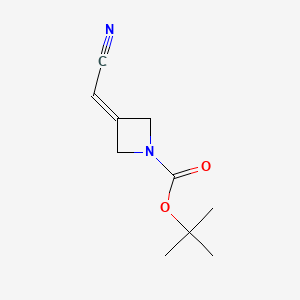

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)
![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)

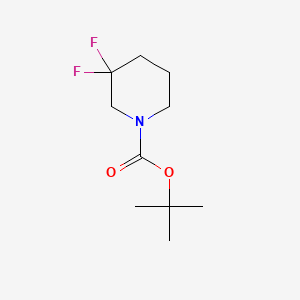
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)
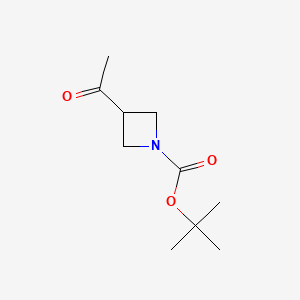
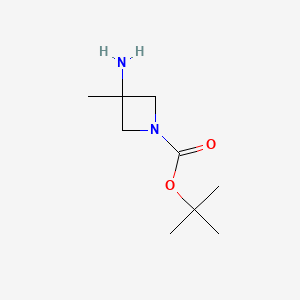
![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)

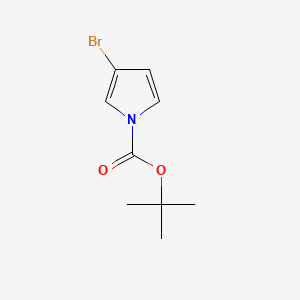
![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)